4-Azidobenzenesulfonyl fluoride
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Overview
Description
4-Azidobenzenesulfonyl fluoride is a chemical compound known for its unique structure and reactivity It belongs to the class of sulfonyl fluorides, which are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-azidobenzenesulfonyl fluoride typically involves the introduction of an azido group (-N3) to a benzenesulfonyl fluoride precursor. One common method is the reaction of 4-aminobenzenesulfonyl fluoride with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Azidobenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN3), dimethylformamide (DMF), acetonitrile.
Reduction Reactions: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Cycloaddition Reactions: Alkynes, copper(I) catalysts.
Major Products Formed:
Substitution Reactions: Various substituted benzenesulfonyl fluorides.
Reduction Reactions: 4-Aminobenzenesulfonyl fluoride.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
4-Azidobenzenesulfonyl fluoride has found applications in several scientific research areas:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the development of pharmaceuticals, particularly as enzyme inhibitors.
Materials Science: It is used in the preparation of functional materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-azidobenzenesulfonyl fluoride involves its reactivity towards nucleophiles and its ability to form covalent bonds with target molecules. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which can interact with biological targets. Additionally, the sulfonyl fluoride group can react with nucleophilic residues in proteins, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
4-Aminobenzenesulfonyl Fluoride: Similar structure but with an amine group instead of an azido group.
4-Nitrobenzenesulfonyl Fluoride: Contains a nitro group (-NO2) instead of an azido group.
4-Methoxybenzenesulfonyl Fluoride: Contains a methoxy group (-OCH3) instead of an azido group.
Uniqueness: 4-Azidobenzenesulfonyl fluoride is unique due to the presence of the azido group, which imparts distinct reactivity and allows for the formation of triazole rings through cycloaddition reactions. This makes it a valuable compound in click chemistry and other applications where the formation of stable triazole rings is desired .
Properties
IUPAC Name |
4-azidobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3O2S/c7-13(11,12)6-3-1-5(2-4-6)9-10-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQFQEIAEBMAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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